tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring, which is further functionalized with an aminooxy group
Preparation Methods
The synthesis of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with an appropriate pyrrolidine derivative. One common method includes the use of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid to produce the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the carbamate . Industrial production methods may involve the use of flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The aminooxy group can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate include other carbamate derivatives and aminooxy-functionalized molecules. Some examples are:
tert-Butyl carbamate: A simpler carbamate derivative used in various organic synthesis reactions.
Aminooxyacetic acid: A compound with a similar aminooxy functional group, used in biochemical studies.
Properties
IUPAC Name |
tert-butyl (3S)-3-aminooxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBMUODKIHDYCT-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.